molecular formula C21H20N4O2S B11972703 3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No.: B11972703
M. Wt: 392.5 g/mol
InChI Key: AQERLBABHRLVJG-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a unique combination of functional groups, including a naphthylmethylsulfanyl group, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as xanthine, various alkylation and substitution reactions can be employed to introduce the methyl and prop-2-enyl groups.

    Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step may involve the reaction of a naphthalen-1-ylmethylsulfanyl halide with the purine core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bonds or the sulfur atom, potentially yielding reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.

Scientific Research Applications

3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying purine metabolism or as a probe for biological assays.

    Medicine: Investigation of its pharmacological properties, such as potential anti-cancer or anti-viral activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in purine metabolism.

    Interaction with DNA/RNA: Binding to nucleic acids, potentially affecting replication or transcription processes.

    Signal Transduction Pathways: Modulation of cellular signaling pathways through interaction with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties not found in other purine derivatives.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C21H20N4O2S/c1-13(2)11-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-12-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,1,11-12H2,2-3H3,(H,23,26,27)

InChI Key

AQERLBABHRLVJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C

Origin of Product

United States

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